The synthesis of this compound typically involves several key steps that integrate various organic synthesis techniques. A common approach might include:
The exact parameters such as temperature, solvent choice, and reaction time will vary based on specific reagents used and desired yields.
The molecular structure of this compound can be described as follows:
The compound's structure can be represented using various methods including:
CC(=O)N1C=C(N=C1SCc2ccc(NO2)=O)c3cc(OC)c(OC)c(OC)c3
This compound can participate in several chemical reactions due to its functional groups:
These reactions are essential for exploring the compound's potential applications in drug discovery and materials science.
The physical and chemical properties of this compound include:
To characterize these properties, techniques such as:
The potential applications of [2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2